molecular formula C12H13ClF3NO2 B14458578 N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine CAS No. 69411-31-0

N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine

Cat. No.: B14458578
CAS No.: 69411-31-0
M. Wt: 295.68 g/mol
InChI Key: MZVJBIZIMJVNEH-JTQLQIEISA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a phenyl ring, which is further connected to an L-valine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with L-valine. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine is unique due to its combination of a trifluoromethyl group, a chloro group, and an L-valine moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

CAS No.

69411-31-0

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

IUPAC Name

(2S)-2-[4-chloro-3-(trifluoromethyl)anilino]-3-methylbutanoic acid

InChI

InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1

InChI Key

MZVJBIZIMJVNEH-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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